molecular formula C10H8BrF3O2 B2685636 5-Bromo-2-(trifluoromethyl)benzyl acetate CAS No. 2149591-27-3

5-Bromo-2-(trifluoromethyl)benzyl acetate

Cat. No. B2685636
CAS RN: 2149591-27-3
M. Wt: 297.071
InChI Key: LJHHUQBKFVPPJV-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzyl acetate is a chemical compound with the CAS Number: 2149591-27-3 . It has a molecular weight of 297.07 . The IUPAC name for this compound is 5-bromo-2-(trifluoromethyl)benzyl acetate . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(trifluoromethyl)benzyl acetate is 1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethyl)benzyl acetate is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Selective Sorption and Fluorescence Sensing

Compounds similar to 5-Bromo-2-(trifluoromethyl)benzyl acetate have been utilized in the development of novel zinc(II) coordination polymers, demonstrating selective adsorption of CO2 over N2. These materials show potential in selective gas sorption applications, which is crucial for environmental monitoring and gas separation technologies. Furthermore, they exhibit good selectivity for the detection of acetone via fluorescence quenching, indicating their usefulness in chemical sensing applications (Hua et al., 2015).

Synthesis and Chemical Reactions

Research on compounds structurally related to 5-Bromo-2-(trifluoromethyl)benzyl acetate has led to the synthesis of novel organic molecules. For instance, the bromination of benzylidene 2-pyridylhydrazone in acetic acid produces benzylidene 2-(N-bromopyridylium)-hydrazone bromide, demonstrating the compound's role in facilitating unique chemical transformations (Gibson, 1963).

Material Synthesis and Modification

The preparation of 2,6-anhydro-3-deoxyhept-(or hex-)2-enononitriles from 1-bromo-D-glycosyl cyanides with zinc under aprotic conditions showcases the role of bromo and trifluoromethyl substituted compounds in the synthesis of complex organic molecules. These reactions are crucial for the development of new materials and chemical intermediates (Somsák et al., 1990).

Organic Synthesis Methodologies

Compounds similar to 5-Bromo-2-(trifluoromethyl)benzyl acetate are instrumental in developing new organic synthesis methodologies. For example, the synthesis of imidazole derivatives using diethyl bromophosphate as an oxidant under ultrasound irradiation demonstrates the compound's utility in facilitating efficient, high-yield organic reactions (Nagargoje et al., 2012).

Enzyme Inhibition and Biological Studies

Bromophenol derivatives, including those with structural similarities to 5-Bromo-2-(trifluoromethyl)benzyl acetate, have shown significant activity in inhibiting critical enzymes like acetylcholinesterase and carbonic anhydrase. These studies are foundational for developing new pharmaceuticals and understanding biological systems at the molecular level (Bayrak et al., 2019).

Safety and Hazards

The compound is considered hazardous and may cause skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that compounds like 5-Bromo-2-(trifluoromethyl)benzyl acetate could have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHHUQBKFVPPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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